Trimethoprim-d3 Trimethoprim-d3 Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS. Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), which is necessary for the synthesis of purines, amino acids, and thymidylic acid. Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Formulations containing trimethoprim, commonly used in combination with sulfamethoxazole to minimize acquired resistance, have been used in the treatment of urinary tract infections.
Deuterated Trimethoprim, an antibacterial.

Brand Name: Vulcanchem
CAS No.: 1189923-38-3
VCID: VC0109529
InChI: InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
SMILES: COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Molecular Formula: C14H18N4O3
Molecular Weight: 293.34 g/mol

Trimethoprim-d3

CAS No.: 1189923-38-3

Cat. No.: VC0109529

Molecular Formula: C14H18N4O3

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

Trimethoprim-d3 - 1189923-38-3

Specification

Description Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS. Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), which is necessary for the synthesis of purines, amino acids, and thymidylic acid. Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Formulations containing trimethoprim, commonly used in combination with sulfamethoxazole to minimize acquired resistance, have been used in the treatment of urinary tract infections.
Deuterated Trimethoprim, an antibacterial.

CAS No. 1189923-38-3
Molecular Formula C14H18N4O3
Molecular Weight 293.34 g/mol
IUPAC Name 5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Standard InChI InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
Standard InChI Key IEDVJHCEMCRBQM-HPRDVNIFSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
SMILES COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Canonical SMILES COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator